molecular formula C10H10FNO4 B13049097 Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate

Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate

Cat. No.: B13049097
M. Wt: 227.19 g/mol
InChI Key: ZLTBPTLGXGAPRZ-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of benzoic acid, featuring a nitro group, a fluoro group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate typically involves multiple steps. One common method includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-fluoro-2-methyl-3-nitrobenzoate
  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 2,6-difluoro-3-nitrobenzoate

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

methyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate

InChI

InChI=1S/C10H10FNO4/c1-5-4-7(11)8(10(13)16-3)6(2)9(5)12(14)15/h4H,1-3H3

InChI Key

ZLTBPTLGXGAPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)C(=O)OC)F

Origin of Product

United States

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